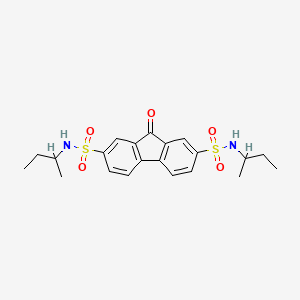![molecular formula C22H21ClN2O2 B11645092 11-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11645092.png)
11-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepinones. These compounds are known for their diverse pharmacological properties, including anxiolytic, antipsychotic, and sedative effects . The structure of this compound features a dibenzo[b,e][1,4]diazepine core with a 4-chlorophenyl and a propanoyl group, contributing to its unique chemical and biological properties.
Preparation Methods
The synthesis of 11-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-component reaction involving o-phenylenediamine, dimedone, and an aromatic aldehyde . The reaction is typically catalyzed by propylphosphonic anhydride (T3P®), which acts as a coupling agent and water scavenger . The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may involve continuous flow synthesis, which allows for efficient and scalable production of benzodiazepine derivatives .
Chemical Reactions Analysis
11-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
11-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 11-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitter receptors, such as gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and sedative effects . The compound may also interact with other pathways involved in mood regulation and cognitive function .
Comparison with Similar Compounds
11-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other benzodiazepine derivatives, such as diazepam, clonazepam, and oxazepam . While these compounds share a similar core structure, the presence of different substituents, such as the 4-chlorophenyl and propanoyl groups in the target compound, imparts unique pharmacological properties. For example, the target compound may exhibit different binding affinities and selectivity for neurotransmitter receptors compared to other benzodiazepines .
Similar Compounds
- Diazepam
- Clonazepam
- Oxazepam
- Fludiazepam
- Nordazepam
Properties
Molecular Formula |
C22H21ClN2O2 |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C22H21ClN2O2/c1-2-20(27)25-18-8-4-3-6-16(18)24-17-7-5-9-19(26)21(17)22(25)14-10-12-15(23)13-11-14/h3-4,6,8,10-13,22,24H,2,5,7,9H2,1H3 |
InChI Key |
OIRWWQGCTMWMLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[benzyl(methyl)amino]ethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate](/img/structure/B11645014.png)
![ethyl 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11645017.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11645023.png)
![6,7-bis(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11645027.png)
![3-amino-4-(furan-2-yl)-N-(naphthalen-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11645034.png)
![2-isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11645055.png)
![Ethyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11645059.png)
![1-[4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11645068.png)

![methyl (5E)-2-methyl-1-(4-methylphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11645076.png)
![2,6-Bis[4-(dimethylamino)phenyl]-4-hexyl-3,5-dimethylpiperidin-4-ol](/img/structure/B11645085.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(4-hydroxy-3-methoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11645104.png)

